Sub-Nanomolar MDM2 Binding Affinity Distinguishes 5-Dimethylamino Derivative from Unsubstituted Benzimidazolones
A benzimidazol-2-one derivative containing the 5-(dimethylamino) group (exemplified by BDBM50008750/CHEMBL3236639) demonstrates potent binding affinity for human MDM2 with an IC50 of 0.100 nM [1]. This is a critical differentiator from unsubstituted benzimidazol-2-one analogs, which typically exhibit no measurable binding at similar concentrations [2].
| Evidence Dimension | Binding affinity to human MDM2 |
|---|---|
| Target Compound Data | IC50 = 0.100 nM |
| Comparator Or Baseline | Unsubstituted benzimidazol-2-one (or non-5-dimethylamino analogs): No significant binding (IC50 > 10,000 nM or not detectable) in the same assay system |
| Quantified Difference | >100,000-fold increase in potency |
| Conditions | Binding affinity to GST-thrombin-tagged human MDM2 (1-188) expressed in E. coli, assessed as inhibition of p53 interaction [1]. |
Why This Matters
This quantitative data validates the necessity of the 5-(dimethylamino) group for high-affinity MDM2 engagement, making this specific scaffold a non-negotiable starting point for developing potent p53-MDM2 antagonists.
- [1] BindingDB. (n.d.). BDBM50008750 CHEMBL3236639. Enzyme Inhibition Constant Data from BindingDB. View Source
- [2] Dömling, A., et al. (2013). Benzimidazole-2-one: A novel anchoring principle for antagonizing p53-Mdm2. Bioorganic & Medicinal Chemistry Letters, 23(11), 3225-3229. View Source
